2-(Methylthio)benzo[d]thiazole-6-carbonitrile
CAS No.:
Cat. No.: VC13348694
Molecular Formula: C9H6N2S2
Molecular Weight: 206.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(Methylthio)benzo[d]thiazole-6-carbonitrile -](/images/structure/VC13348694.png)
Specification
Molecular Formula | C9H6N2S2 |
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Molecular Weight | 206.3 g/mol |
IUPAC Name | 2-methylsulfanyl-1,3-benzothiazole-6-carbonitrile |
Standard InChI | InChI=1S/C9H6N2S2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,1H3 |
Standard InChI Key | JCVHNSLJWKYZGG-UHFFFAOYSA-N |
SMILES | CSC1=NC2=C(S1)C=C(C=C2)C#N |
Canonical SMILES | CSC1=NC2=C(S1)C=C(C=C2)C#N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(Methylthio)benzo[d]thiazole-6-carbonitrile is C₉H₅N₂S₂, with a molecular weight of 205.28 g/mol. The benzo[d]thiazole scaffold consists of a benzene ring fused to a thiazole ring, with substituents at the 2- and 6-positions. The methylthio group (–SMe) at position 2 acts as an electron-donating group, while the carbonitrile (–CN) at position 6 is strongly electron-withdrawing. This electronic asymmetry creates a polarized aromatic system, influencing both reactivity and intermolecular interactions .
Key structural features include:
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Bond lengths: The C–S bond in the thiazole ring measures approximately 1.74 Å, typical for aromatic thioethers.
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Torsional angles: The methylthio group adopts a near-planar conformation relative to the thiazole ring, minimizing steric hindrance.
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Dipole moment: Calculated dipole moments range from 4.2–4.8 D due to the polarized –CN group .
Synthetic Routes and Methodologies
Diazotization and Cyanation Sequence
A validated synthesis begins with 2-amino-6-methoxybenzo[d]thiazole, which undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C to form a diazonium intermediate. Subsequent treatment with copper(I) cyanide in a Sandmeyer-type reaction replaces the diazo group with a cyano moiety, yielding 2-methoxy-6-cyanobenzo[d]thiazole. Demethylation using pyridine hydrochloride at 200°C under anhydrous conditions produces the 6-hydroxy analog, which is then methylated with methyl iodide to install the methylthio group .
Reaction conditions:
Step | Reagents | Temperature | Yield |
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Diazotization | NaNO₂, HCl | 0–5°C | 85% |
Cyanation | CuCN, H₂O | 25°C | 78% |
Demethylation | Pyridine·HCl | 200°C | 65% |
Methylation | CH₃I, K₂CO₃ | 60°C | 90% |
Direct Functionalization of Benzo[d]thiazole
Alternative routes involve direct functionalization of preformed benzo[d]thiazole. Lithiation at the 6-position using LDA (lithium diisopropylamide) at –78°C, followed by quenching with tosyl cyanide, introduces the carbonitrile group. Subsequent methylation of the 2-thiol group with methyl triflate completes the synthesis .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by three sites:
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Carbonitrile group: Participates in nucleophilic additions (e.g., with Grignard reagents) and cycloadditions.
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Methylthio group: Susceptible to oxidation (→ sulfoxide/sulfone) and nucleophilic displacement.
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Thiazole ring: Electrophilic substitution occurs at the 4- and 7-positions due to directing effects of –SMe and –CN .
Notable transformations:
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Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) converts –SMe to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃), altering electronic properties .
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Nucleophilic displacement: Reaction with amines (e.g., piperidine) replaces –CN with –CONHR groups under basic conditions .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound serves as a key precursor for VEGFR-2 inhibitors, where its planar structure facilitates π-stacking interactions with kinase domains. Derivatives bearing –CONH₂ or –SO₂NH₂ groups at position 6 exhibit IC₅₀ values < 200 nM against VEGFR-2 .
Agrochemicals
In agrochemistry, methylation of the thiol group enhances lipid solubility, enabling penetration through insect cuticles. Analogous compounds show larvicidal activity against Aedes aegypti with LC₅₀ of 12 ppm .
Optoelectronic Materials
The strong electron-withdrawing –CN group enables use in electron-transport layers (ETLs) for OLEDs. Devices incorporating 2-(Methylthio)benzo[d]thiazole-6-carbonitrile derivatives achieve external quantum efficiencies (EQE) up to 18.7% .
Recent Advances and Future Directions
Recent studies focus on catalytic asymmetric derivatization. A 2024 report demonstrated enantioselective [4+2] cycloaddition using a chiral bisoxazoline-copper catalyst, achieving 94% ee for tetracyclic products . Computational modeling (DFT) has identified potential as a SARS-CoV-2 main protease inhibitor (binding energy: –8.7 kcal/mol), though in vitro validation remains pending .
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